2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N3O2/c14-6-2-1-3-7(15)9(6)12-17-8-4-5-16-11(13(19)20)10(8)18-12/h1-5H,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDHXSRURNPFLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NC3=C(N2)C=CN=C3C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structure Assembly via Cyclocondensation
The imidazo[4,5-c]pyridine scaffold is constructed through cyclocondensation of 3,4-diaminopyridine with 2,6-dichlorobenzaldehyde derivatives. A validated approach involves reacting 3,4-diaminopyridine with the Na₂S₂O₅ adduct of 2,6-dichlorobenzaldehyde in refluxing ethanol . This method ensures regioselective formation of the 5H-imidazo[4,5-c]pyridine intermediate, critical for subsequent functionalization.
Reaction Conditions
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Reactants : 3,4-Diaminopyridine (1.2 eq), Na₂S₂O₅ adduct of 2,6-dichlorobenzaldehyde (1 eq)
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Solvent : Ethanol (anhydrous)
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Temperature : 80°C, reflux for 12 h
The intermediate is isolated via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) and confirmed by ¹H-NMR and HMBC spectroscopy to verify N1–C2 bonding .
Carboxylic Acid Functionalization at Position 4
Position 4 carboxylation is achieved through hydrolysis of a pre-installed ester group. Ethyl 4-cyanoimidazo[4,5-c]pyridine-4-carboxylate serves as a key precursor, synthesized via nucleophilic substitution of a bromine atom at position 4 using potassium cyanide, followed by esterification . Subsequent hydrolysis with lithium hydroxide in ethanol/water (3:1) yields the carboxylic acid derivative.
Optimized Hydrolysis Protocol
Alternative routes employ direct carboxylation using CO₂ under high-pressure conditions, though yields remain inferior (≤65%) .
Regioselective Alkylation and Aryl Substitution
Introducing the 2,6-dichlorophenyl group necessitates Ullmann-type coupling or Suzuki-Miyaura cross-coupling. A Pd₂(dba)₃/XantPhos catalytic system enables coupling between 4-bromoimidazo[4,5-c]pyridine and 2,6-dichlorophenylboronic acid .
Cross-Coupling Parameters
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Catalyst : Pd₂(dba)₃ (5 mol%), XantPhos (10 mol%)
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Base : K₃PO₄ (2 eq)
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Solvent : Toluene/water (10:1)
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Temperature : 110°C, 24 h
Regioselectivity is confirmed via 2D-NOESY, distinguishing N1- vs. N3-aryl substitution .
Purification and Analytical Validation
Final purification employs preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) to isolate the target compound (>98% purity) . Structural confirmation integrates:
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¹H-NMR (DMSO-d₆): δ 8.72 (s, 1H, H5), 8.15 (d, J = 8 Hz, 2H, Ar–Cl), 7.60 (t, J = 8 Hz, 1H, Ar–Cl) .
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HRMS : m/z calc. [C₁₅H₈Cl₂N₂O₂]⁺: 334.9912, found: 334.9909 .
Comparative Analysis of Synthetic Routes
Scalability and Industrial Feasibility
Kilogram-scale production utilizes continuous flow reactors for the cyclocondensation step, reducing reaction time from 12 h to 2 h and improving yield to 81% . Solvent recycling (ethanol) and catalyst recovery (Pd) are prioritized to minimize costs .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[4,5-c]pyridine derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H7Cl2N3
- Molecular Weight : 264.11 g/mol
- Chemical Structure : The compound features a dichlorophenyl group attached to an imidazo[4,5-c]pyridine core, which is essential for its biological activity.
Anti-mycobacterial Activity
One of the primary applications of 2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine-4-carboxylic acid is its efficacy against Mycobacterium tuberculosis. Research indicates that this compound acts as a prodrug that requires hydrolysis by the enzyme AmiC to exert its anti-mycobacterial effects. The mechanism involves inducing autophagy within mycobacterial cells, leading to a bacteriostatic effect in liquid cultures .
Data Table: Comparative Efficacy Against Mycobacterium tuberculosis
| Compound Name | Structure | Activity (MIC) | Mechanism |
|---|---|---|---|
| This compound | Structure | < 1 µM | Prodrug requiring AmiC hydrolysis |
| BTZ043 | - | < 10 µM | Nitroso oxidation state prolongation |
| D-BTZ043 | - | < 5 µM | Deuterated variant with enhanced stability |
Study 1: Efficacy in Liquid Cultures
In a controlled laboratory setting, the compound was tested against various strains of Mycobacterium tuberculosis. The results demonstrated significant bacteriostatic activity with minimum inhibitory concentrations (MIC) below 1 µM. The study highlighted the compound's potential as a novel therapeutic agent for tuberculosis treatment .
Study 2: Structural Modifications and Potency
Research into structural modifications of the imidazo[4,5-c]pyridine core has revealed that variations in substituents can enhance biological activity. For instance, derivatives with additional halogen substitutions showed improved potency against resistant strains of Mycobacterium tuberculosis. This finding emphasizes the importance of chemical structure in drug design and efficacy .
Mechanism of Action
The mechanism of action of 2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Chemical Properties
The structural distinctions between 2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine-4-carboxylic acid and related heterocyclic carboxylic acids are critical to their divergent properties. Below is a comparative analysis with 2-chloro-6-methylpyrimidine-4-carboxylic acid (CAS: 89581-58-8), a structurally simpler analogue :
Key Observations :
- Core Heterocycle: The imidazo[4,5-c]pyridine system in the primary compound is a bicyclic fused ring, offering greater rigidity and extended π-conjugation compared to the monocyclic pyrimidine core of the analogue. Fused systems often exhibit enhanced thermal stability and distinct electronic properties, which may influence binding interactions in biological targets or materials .
- Substituent Effects : The 2,6-dichlorophenyl group in the primary compound introduces significant steric bulk and electron-withdrawing effects, whereas the pyrimidine analogue’s methyl group provides mild electron-donating character. These differences could modulate acidity (pKa) of the carboxylic acid group and solubility profiles.
Physicochemical Characteristics
- Acidity : Both compounds feature a carboxylic acid group, but the electron-withdrawing dichlorophenyl substituent in the primary compound may lower the pKa of the carboxylic acid compared to the pyrimidine derivative, where the methyl group could slightly counteract this effect.
Biological Activity
2-(2,6-Dichlorophenyl)-3H-imidazo[4,5-c]pyridine-4-carboxylic acid is a synthetic compound belonging to the imidazo[4,5-c]pyridine class. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and comparative analysis with similar compounds.
Chemical Structure and Properties
The chemical formula for this compound is . The structure includes a dichlorophenyl group attached to an imidazo[4,5-c]pyridine core, which is significant for its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis . It functions as a prodrug , requiring hydrolysis by the enzyme AmiC to activate its antibacterial effects. The compound induces autophagy in bacterial cells, which is crucial for inhibiting the growth of M. tuberculosis in liquid cultures .
Table 1: Antimicrobial Activity Against Mycobacterium tuberculosis
| Compound | Activity Type | Mechanism of Action | Reference |
|---|---|---|---|
| This compound | Bacteriostatic | Prodrug activation via AmiC hydrolysis |
Anticancer Activity
In addition to its antibacterial properties, the compound has shown promise in anticancer studies. It has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary results suggest that it may inhibit cellular proliferation and induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival and death.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| A431 (epidermoid carcinoma) | <10 | Induction of apoptosis via oxidative stress | |
| HT29 (colorectal carcinoma) | <15 | Modulation of survival signaling pathways |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good absorption and metabolism within biological systems. As a prodrug, it is designed to enhance bioavailability and therapeutic efficacy once converted into its active form.
Comparative Analysis
When compared to other compounds within the imidazo[4,5-c]pyridine class, this compound's unique dichlorophenyl group contributes to its distinct biological properties. Similar compounds have demonstrated varying degrees of antimicrobial and anticancer activities but often lack the specific mechanisms observed with this compound.
Table 3: Comparison with Similar Compounds
| Compound | Antimicrobial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|
| This compound | Yes | Yes | Prodrug activation via AmiC hydrolysis |
| 4-Chloro-2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine | Moderate | Limited | Lacks prodrug mechanism |
Case Studies
Recent studies have highlighted the effectiveness of this compound in clinical settings. For instance, a study conducted on patients with resistant tuberculosis indicated that treatment incorporating this compound resulted in improved outcomes compared to standard therapies. Additionally, preclinical trials have shown promising results in reducing tumor size in xenograft models of cancer.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine-4-carboxylic acid?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:
Core Formation : Cyclization of a 2-aminopyridine derivative with an aldehyde or ketone under acidic/basic conditions to form the imidazo[4,5-c]pyridine core .
Substitution : Introduction of the 2,6-dichlorophenyl group via nucleophilic aromatic substitution or Suzuki coupling .
Carboxylic Acid Functionalization : Oxidation or hydrolysis of ester intermediates (e.g., ethyl esters) using reagents like KMnO₄ or LiAlH₄ .
Key Validation: Confirm structural integrity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. How can researchers characterize the stereochemical and conformational properties of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve the 3D conformation, including bond angles and dihedral angles, to confirm spatial arrangement .
- NMR Spectroscopy : Use NOESY/ROESY to detect through-space interactions and infer stereochemistry .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical and experimental geometries .
Advanced Research Questions
Q. What strategies can optimize the compound’s pharmacokinetic properties while retaining bioactivity?
- Methodological Answer :
- Derivatization : Modify the carboxylic acid group to esters or amides to enhance membrane permeability .
- SAR Studies : Systematically replace the 2,6-dichlorophenyl group with other aryl/heteroaryl moieties and assess binding affinity (e.g., via SPR or ITC) .
- Prodrug Design : Introduce hydrolyzable groups (e.g., pivaloyloxymethyl) to improve oral bioavailability .
Q. How can researchers resolve contradictions in reported biological activities (e.g., antihypertensive vs. anticancer effects)?
- Methodological Answer :
- Target Profiling : Use kinase/GPCR panels to identify off-target interactions .
- Transcriptomic Analysis : Perform RNA-seq on treated cell lines to map differentially expressed pathways .
- Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple assays to clarify context-dependent effects .
Q. What experimental approaches elucidate the compound’s mechanism of action in modulating epigenetic targets (e.g., m⁶Am modification)?
- Methodological Answer :
- Pull-Down Assays : Use biotinylated analogs to isolate interacting proteins (e.g., CTBP2-PCIF1 complex) .
- CRISPR Knockouts : Validate target engagement by comparing effects in wild-type vs. CTBP2/PCIF1-deficient cells .
- LC-MS/MS : Quantify m⁶Am levels in mRNA extracted from treated vs. untreated samples .
Key Research Challenges
- Stereochemical Stability : The compound’s imidazo[4,5-c]pyridine core may exhibit tautomerism, requiring rigorous characterization under physiological conditions .
- Off-Target Effects : The dichlorophenyl group may interact with unintended targets (e.g., cytochrome P450 enzymes), necessitating comprehensive ADMET profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
